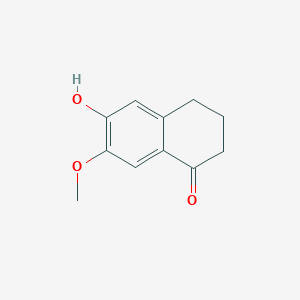

6-Hydroxy-7-methoxy-1-tetralone

Cat. No. B8609224

M. Wt: 192.21 g/mol

InChI Key: HCURFVXLTVKURV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06284789B1

Procedure details

A 89 mg (0.5 mmol) quantity of 84 was dissolved in 0.5 mL of dioxane containing 5% water. DDQ (231 mg, 1.02 mmol) was dissolved in 2 mL of dioxane containing less than 0.01% water. The solution of DDQ was added dropwise over a period of 3 minutes to the stirred solution of 6-hydroxy-7 methoxytetralin, under nitrogen. The reaction solution was stirred at 25° C. under nitrogen for 3 hours, after which time the reaction mixture was then filtered through a sintered glass funnel and the residue (DDHQ) washed with 2 mL of dioxane. The filtrate was evaporated to dryness and the residue purified by flash chromatography (EtOAc: hexane, 1:1) to give 68 mg (71% yield) of 6-hydroxy-7-methoxytetralin-1-one. mp 117-119° C., (lit. 117-119° C.); IR 3338 (O—H str.), 3013, 2945, 2871, 2841, 1664 (C═O str.), 1612, 1578, 1509, 1335, 1282, 1223, 1182, 1131, 1032, 800 cm−1; 1H NMR (CDCl3) δ7.51 (1H, s, H-8), 6.73 (1H, s, H-5), 6.44 (1H, s, —OH), 3.88 (3H, s, —OCH3), 2.83 (2H, t, J=6.11 Hz), 2.57 (2H, t, J=6.53 Hz), 2.07 (2H, qn, J=6.34 Hz, H-3); 13C NMR (CDCl3) 197.3 (C-1), 150.8, 145.7, 140.1, 125.6, 113.8, 108.5, 56.1, 38.5, 29.2, 23.7, 23.5; LRMS EI m/z 192[M+, base peak], 177[M+—CH3], 164 [M+—CO].

[Compound]

Name

84

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

71%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:3]1[C:9](=[O:10])[C:8](Cl)=[C:7](Cl)[C:5](=O)[C:4]=1[C:13]#N)#N.[OH:15][C:16]1C=C2C(=C[C:25]=1[O:26][CH3:27])CCCC2>O1CCOCC1>[OH:15][C:16]1[CH:13]=[C:4]2[C:3](=[CH:1][C:25]=1[O:26][CH3:27])[C:9](=[O:10])[CH2:8][CH2:7][CH2:5]2

|

Inputs

Step One

[Compound]

|

Name

|

84

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C=C2CCCCC2=CC1OC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction solution was stirred at 25° C. under nitrogen for 3 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

after which time the reaction mixture was then filtered through a sintered glass funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

the residue (DDHQ) washed with 2 mL of dioxane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue purified by flash chromatography (EtOAc: hexane, 1:1)

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=C2CCCC(C2=CC1OC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 68 mg | |

| YIELD: PERCENTYIELD | 71% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |